3-乙氧基苯-1,2-二胺

描述

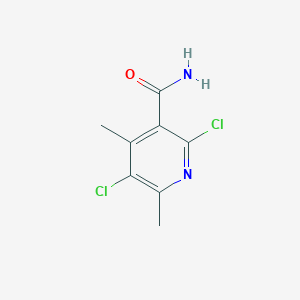

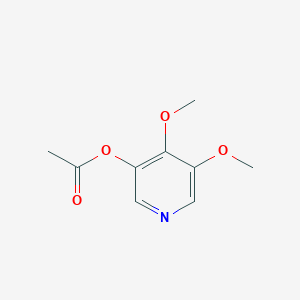

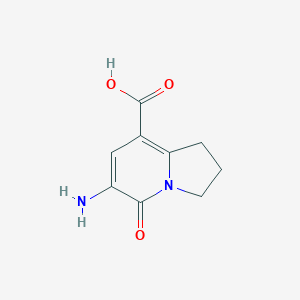

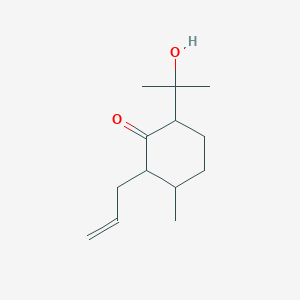

3-Ethoxybenzene-1,2-diamine (EBDA) is an amine compound composed of three ethoxybenzene moieties and one diamine moiety. It is a colorless liquid with a pungent odor, and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and surfactants. EBDA has also been used in the production of polymers and catalysts, as well as in the synthesis of other amines. EBDA has also been studied for its potential use in the treatment of various diseases, including cancer.

科学研究应用

有机催化剂合成

3-乙氧基苯-1,2-二胺可用于合成双功能、非共价有机催化剂 . 这些有机催化剂基于手性(1R,2R)-环己烷-1,2-二胺支架,包含一个1,2-苯二胺氢键供体 . 该过程涉及用商业化的(1R,2R)-环己烷-1,2-二胺对2-氟硝基苯衍生物进行亲核芳香取代 .

迈克尔加成催化剂

由3-乙氧基苯-1,2-二胺合成的有机催化剂已在乙酰丙酮对反式-β-硝基苯乙烯的迈克尔加成反应中进行了测试 . 加成产物的收率不完全(高达 93%),对映选择性高达 41% ee .

席夫碱混合配体合成

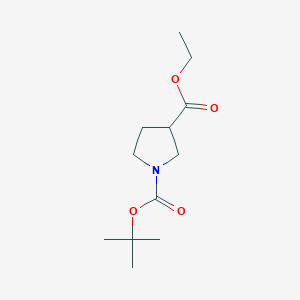

3-乙氧基苯-1,2-二胺可用于合成Cu(II)、Ni(II)、Co(II)和Mn(II)配合物的席夫碱混合配体螯合物 . 这些配合物以 1:1:1 (L1:L2:M) 的比例形成 .

生物学评价研究

由3-乙氧基苯-1,2-二胺合成的席夫碱混合配体螯合物已对其抗菌活性进行了筛选 . 这些发现已被报道、解释并与已知的抗生素进行了比较 .

抗氧化活性研究

安全和危害

未来方向

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

作用机制

Target of Action

It is known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, influencing the function of several pathways .

Pharmacokinetics

The pharmacokinetic properties of 3-Ethoxybenzene-1,2-diamine suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 1.44, indicating its lipophilicity . It is considered very soluble, with a solubility of 3.63 mg/ml .

Result of Action

It is known that benzene derivatives can influence the structure and molecular mobility of cellulosic complexes

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxybenzene-1,2-diamine. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other substances . .

生化分析

Biochemical Properties

3-Ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions due to the stability of the benzene ring . The compound interacts with electrophiles, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . This intermediate can further react with nucleophiles, leading to substitution or addition products .

Cellular Effects

The exact cellular effects of 3-Ethoxybenzene-1,2-diamine are not well-studied. Benzene derivatives can interact with various cellular components and processes. For instance, they can form covalent bonds with proteins, potentially altering their function

Molecular Mechanism

The molecular mechanism of 3-Ethoxybenzene-1,2-diamine involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows 3-Ethoxybenzene-1,2-diamine to interact with various biomolecules.

Temporal Effects in Laboratory Settings

Benzene derivatives can undergo various reactions over time, including free radical bromination and nucleophilic substitution . These reactions can influence the stability and degradation of the compound.

Metabolic Pathways

Benzene derivatives can undergo various reactions, including electrophilic aromatic substitution . These reactions can involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

属性

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

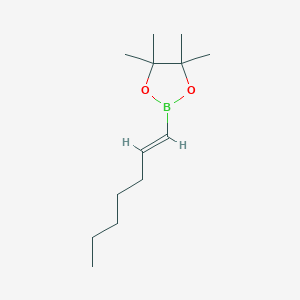

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)

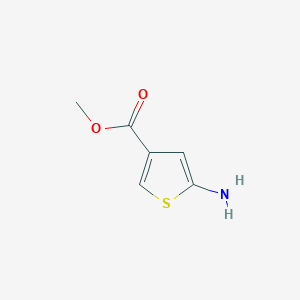

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)